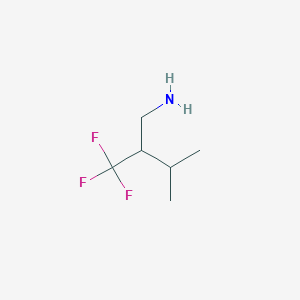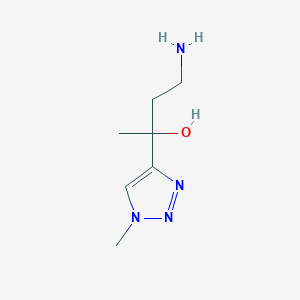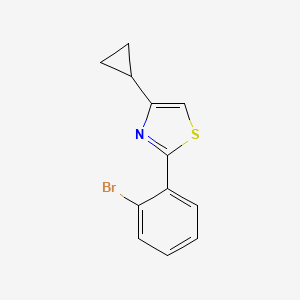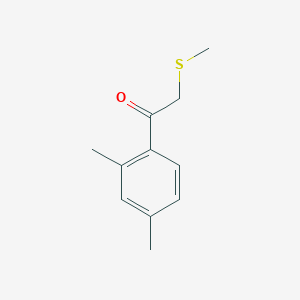
2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane is an organic compound characterized by the presence of an aminomethyl group attached to a trifluoromethylated butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane typically involves the reaction of a suitable precursor with aminomethylating agents under controlled conditions. One common method involves the use of reductive amination, where a carbonyl compound is reacted with an amine in the presence of a reducing agent . The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieve efficient production. Additionally, the purification of the final product is typically carried out using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen or hydride donors.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or other amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity and stability, affecting its overall behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: This compound has a similar aminomethyl group but differs in its overall structure and properties.
2-(Aminomethyl)pyridine: Another compound with an aminomethyl group, but with a pyridine ring instead of a butane backbone.
Uniqueness
2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C6H12F3N |
|---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
3-methyl-2-(trifluoromethyl)butan-1-amine |
InChI |
InChI=1S/C6H12F3N/c1-4(2)5(3-10)6(7,8)9/h4-5H,3,10H2,1-2H3 |
InChI Key |
PXGRGVFBRLBYAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13190676.png)

![(Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13190692.png)



![3-Bromo-6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13190721.png)
![1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-3-yl)ethan-1-ol](/img/structure/B13190730.png)
![N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13190739.png)


![tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13190759.png)
![2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13190760.png)
